molecular formula C12H16O3 B7941802 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol

Cat. No.: B7941802
M. Wt: 208.25 g/mol
InChI Key: AGAXPAIIUSYUCN-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a butenol structure attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the desired butenol structure. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reaction with an aldehyde to form the alcohol. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A synthetic psychedelic compound with similar structural features.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various dimethoxyphenyl derivatives.

    4-Methyl-2,5-dimethoxyamphetamine: A psychedelic phenyl isopropylamine derivative with mood-altering effects.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol is unique due to its specific butenol structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h4,6-8,11,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXPAIIUSYUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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